molecular formula C10H12N4O B2428663 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 99069-52-0

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B2428663
CAS RN: 99069-52-0
M. Wt: 204.233
InChI Key: OAPBOQRKEINXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazolone ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrazolone rings suggests that this compound could exhibit aromaticity, which could affect its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrimidine and pyrazolone rings could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could affect properties like its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Future Directions

The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and chemical biology. Future research could explore its synthesis, properties, reactivity, and potential applications .

Mechanism of Action

Target of Action

It is structurally similar to sulfamethazine , a sulfanilamide anti-infective agent . Sulfonamides, including Sulfamethazine, primarily target bacterial dihydropteroate synthase, an enzyme involved in folate synthesis . This suggests that 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one may have similar targets.

Mode of Action

Based on its structural similarity to sulfamethazine, it may inhibit the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

The compound may affect the folate synthesis pathway in bacteria, similar to Sulfamethazine . By inhibiting dihydropteroate synthase, it could prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This would lead to a decrease in bacterial growth and reproduction.

Pharmacokinetics

It is also predicted to inhibit CYP2C9 and CYP3A4 enzymes, which are involved in drug metabolism .

Result of Action

Based on its potential mode of action, it could lead to a decrease in bacterial growth and reproduction by inhibiting folic acid synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy as a corrosion inhibitor on mild steel in hydrochloric acid medium has been analyzed, and it has shown high efficiency . This suggests that the compound’s action can be influenced by the chemical environment.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-4-7(2)12-10(11-6)14-9(15)5-8(3)13-14/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPBOQRKEINXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.